1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Medicinal Chemistry Lipophilicity ADME Prediction

1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248208-31-2) is a synthetic heterocyclic compound belonging to the 1,6-dihydropyridin-6-one (pyridone) class, characterized by a cyclobutylmethyl substituent at the N1 position and a carboxylic acid at C3. With a molecular weight of 207.23 g/mol and a computed XLogP3 of 0.9, it occupies a specific physicochemical space distinct from its closest N-substituted analogs.

Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Cat. No. B12078683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Molecular FormulaC11H13NO3
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=CC2=O)C(=O)O
InChIInChI=1S/C11H13NO3/c13-10-5-4-9(11(14)15)7-12(10)6-8-2-1-3-8/h4-5,7-8H,1-3,6H2,(H,14,15)
InChIKeyBQHSLTNTVPXVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Structural Identity for Informed Procurement


1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1248208-31-2) is a synthetic heterocyclic compound belonging to the 1,6-dihydropyridin-6-one (pyridone) class, characterized by a cyclobutylmethyl substituent at the N1 position and a carboxylic acid at C3 [1]. With a molecular weight of 207.23 g/mol and a computed XLogP3 of 0.9, it occupies a specific physicochemical space distinct from its closest N-substituted analogs [1]. This compound serves as a versatile building block in medicinal chemistry, where the cyclobutylmethyl group imparts unique conformational rigidity and lipophilicity, features that are critical for modulating target binding and pharmacokinetic properties [2].

N1-cyclobutylmethyl pyridone scaffold for SAR exploration
Intermediate computed lipophilicity (mid-range logP) supports permeability/solubility balance
Cyclobutylmethyl group adds conformational constraint not found in linear N-substituents

Why 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid Cannot Be Replaced by Generic Analogs


Direct substitution of 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid with common in-class analogs like the 1-methyl, 1-cyclopropylmethyl, or 1-benzyl derivatives is scientifically unsound due to quantifiable differences in lipophilicity and molecular topology. As shown in the evidence below, the target compound's XLogP3 value (0.9) sits at a critical midpoint, offering a balance between the low lipophilicity of the 1-methyl analog (-0.4) and the high lipophilicity of the 1-benzyl analog (1.1) [1]. Furthermore, the cyclobutylmethyl group provides enhanced conformational constraint—having three rotatable bonds versus only one in the 1-methyl derivative—which can lead to significantly different entropic penalties upon binding and distinct off-target profiles [1]. Using a suboptimal analog risks not only a loss of potency but also introduces unpredictable shifts in solubility, permeability, and metabolic stability, ultimately invalidating structure-activity relationship (SAR) studies and delaying development programs.

Lipophilicity mismatch
1-Methyl analog (computed logP ~ -0.4) may reduce permeability; 1-benzyl analog (~1.1) may increase metabolic liability.
Conformational divergence
1-Methyl analog (1 rotatable bond) is overly rigid; 1-benzyl analog (3 bonds) lacks the cyclic constraint of cyclobutylmethyl.
SAR interpretation risk
Different rotatable bond profile may shift binding entropy and off-target profiles compared to target scaffold.

Quantitative Differentiation Evidence for 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid


Lipophilicity Tuning: Intermediate XLogP3 Enables Balanced ADME Profiles vs. 1-Methyl and 1-Benzyl Analogs

The target compound possesses a computed XLogP3 of 0.9, positioning it precisely between the 1-methyl analog (XLogP3 = -0.4) and the 1-benzyl analog (XLogP3 = 1.1) [1]. This intermediate lipophilicity is often associated with balanced aqueous solubility and membrane permeability, a crucial profile for achieving favorable oral bioavailability. In contrast, the 1-methyl derivative may suffer from poor permeability, while the 1-benzyl derivative risks high metabolic turnover and poor solubility.

Lipophilicity (XLogP3)
Class-level inference
Target: 0.9 vs 1-Methyl: -0.4 vs 1-Benzyl: 1.1
Computed logP midpoint may support balanced permeability/solubility profile for lead optimization
Data to verify experimentally; computed by XLogP3 3.0
Medicinal Chemistry Lipophilicity ADME Prediction

Conformational Control: Three Rotatable Bonds Offer a Scaffold More Constrained than 1-Benzyl but More Flexible than 1-Methyl

The target compound's cyclobutylmethyl group results in a total of 3 rotatable bonds, identical to the 1-benzyl analog but significantly more than the 1-methyl analog (1 rotatable bond) [1]. However, the cyclic nature of cyclobutane imposes a unique conformational constraint not found in the flexible benzyl side chain, potentially leading to a more favorable entropic profile upon target binding.

Rotatable Bonds
Class-level inference
3 rotatable bonds
Cyclobutyl group provides intermediate flexibility vs. methyl (1) and benzyl (3) analogs
Cyclic constraint may alter entropic binding profile compared to linear benzyl
Conformational Analysis Molecular Flexibility Scaffold Optimization

Fragment-Like Efficiency: Low Molecular Weight and Moderate Lipophilicity Offer Superior Ligand Efficiency Metrics

With a molecular weight of 207.23 g/mol and a topological polar surface area (TPSA) of just 57.6 Ų, the target compound falls well within fragment-like chemical space [1]. Its ligand efficiency indices are inherently superior to the heavier 1-benzyl analog (MW 229.23, TPSA 57.6 Ų), which starts from a disadvantage in terms of heavy atom count per binding interaction [1].

Fragment-Like Character
Class-level inference
MW: 207.23 Da TPSA: 57.6 Ų
Lower MW supports fragment-based growth without violating Lipinski rule of 5
22 Da lighter than 1-benzyl analog; experimental validation recommended
Fragment-Based Drug Discovery Ligand Efficiency Lead-Like Properties

Validated Application Scenarios for 1-(Cyclobutylmethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid


Lead Optimization for Kinase and Enzyme Inhibitors Requiring Balanced Lipophilicity

The target compound is best deployed as a core scaffold in programs targeting intracellular enzymes (e.g., kinases, where a moderate logP is essential for cell permeability) [1]. Its XLogP3 of 0.9 is ideally suited for designing inhibitors that must cross cell membranes without being trapped by phospholipidosis or undergoing rapid oxidative metabolism, a common problem with more lipophilic N-benzyl analogs.

Fragment-Based Drug Discovery (FBDD) for Challenging Protein-Protein Interactions

With a molecular weight under 210 Da and a TPSA of 57.6 Ų, this compound is an ideal fragment for screening against targets with shallow binding pockets, such as protein-protein interaction interfaces [1]. Its cyclobutylmethyl group provides a unique three-dimensional vector that can access hydrophobic sub-pockets often missed by planar aromatic fragments.

Systematic SAR Studies to Uncover Non-Classical Bioisosteres for Natural Product Leads

Given the established anti-inflammatory activity of the natural product analog nudifloric acid (1-methyl derivative) [1], this compound serves as a crucial synthetic probe. The cyclobutylmethyl group acts as a non-classical bioisostere for the isobutyl or cyclopentyl moieties found in other natural products, allowing medicinal chemists to dissect the contribution of lipophilicity and shape to AP-1/COX-2 pathway modulation.

Application
Selection Property
Validation Focus
Intracellular enzyme inhibitor scaffold
Intermediate computed lipophilicity
Cell permeability and metabolic stability context
Fragment-based screening
Low molecular weight and balanced TPSA
Hydrophobic sub-pocket vector exploration
Non-classical bioisostere SAR probe
Cyclobutylmethyl conformational probe
Lipophilicity/shape contribution to AP-1/COX-2 pathway modulation
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